molecular formula C18H17NO2 B2675966 N-(2-Phenoxy-2-phenylethyl)but-2-ynamide CAS No. 2411269-91-3

N-(2-Phenoxy-2-phenylethyl)but-2-ynamide

Cat. No.: B2675966
CAS No.: 2411269-91-3
M. Wt: 279.339
InChI Key: NABRPPGFGKQWMV-UHFFFAOYSA-N
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Description

N-(2-Phenoxy-2-phenylethyl)but-2-ynamide is a synthetic compound featuring a but-2-ynamide backbone substituted with phenoxy and phenyl groups. The compound’s key structural elements include:

  • But-2-ynamide core: A linear alkyne moiety conjugated to an amide group.
  • Phenoxy and phenyl substituents: These aromatic groups influence steric and electronic properties, modulating reactivity and biological interactions.

Properties

IUPAC Name

N-(2-phenoxy-2-phenylethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-9-18(20)19-14-17(15-10-5-3-6-11-15)21-16-12-7-4-8-13-16/h3-8,10-13,17H,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABRPPGFGKQWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-Phenoxy-2-phenylethyl)but-2-ynamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxy-2-phenylethylamine with but-2-ynoic acid under specific conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

N-(2-Phenoxy-2-phenylethyl)but-2-ynamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(2-Phenoxy-2-phenylethyl)but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Phenoxy-2-phenylethyl)but-2-ynamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may target specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Impact on Yield : Bulky groups (e.g., tert-butylphenyl in 9l) often correlate with higher yields (90%) due to improved crystallinity, while electron-withdrawing groups (e.g., chloro-methoxyphenyl in 9) reduce yields (68%) due to steric hindrance .
  • Synthetic Flexibility : The but-2-ynamide scaffold tolerates diverse substituents, enabling tailored modifications for biological or material applications .

Physicochemical Properties

Spectroscopic Characterization
  • NMR Signatures :

    • But-2-ynamide Carbonyl : δ 167–171 ppm in $^{13}\text{C}$ NMR .
    • tert-Butyl Groups : δ 1.2–1.3 ppm (singlet) in $^{1}\text{H}$ NMR .
    • Aromatic Protons : δ 6.7–8.7 ppm, varying with substitution patterns .
  • IR Vibrations :

    • Alkyne C≡C stretch: ~2100–2200 cm$^{-1}$ .
    • Amide C=O stretch: ~1650–1700 cm$^{-1}$ .
Electronic Properties (DFT Analysis)

Anti-ZIKV but-2-ynamide derivatives (e.g., N-(4-((3-fluorophenyl)amino)quinazolin-6-yl)but-2-ynamide) exhibit:

  • Low HOMO-LUMO Gaps : 3.5–4.0 eV, indicating high chemical reactivity .
  • Intramolecular Charge Transfer : Localized on the quinazoline core, facilitating interactions with viral proteins .

Key Trends :

  • Alkyne Chain Length : But-2-ynamides (e.g., compound 9) show enhanced GPX4 inhibition compared to shorter propiolamides due to improved hydrophobic interactions .
  • Aromatic Substitution : Electron-deficient aryl groups (e.g., chloro-methoxyphenyl) enhance antiviral potency by promoting target binding .

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